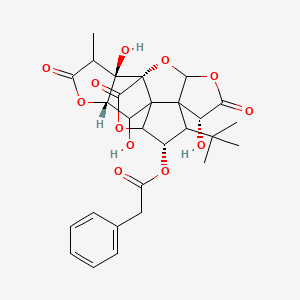

7alpha-OCOCH2Ph-ginkgolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7alpha-OCOCH2Ph-ginkgolide B est un dérivé du ginkgolide B, un produit naturel isolé des feuilles de l'arbre Ginkgo biloba. Les ginkgolides sont connus pour leur structure chimique unique et leurs diverses activités pharmacologiques, notamment des effets anti-inflammatoires, anti-allergiques, antioxydants et neuroprotecteurs .

Méthodes De Préparation

La synthèse du 7alpha-OCOCH2Ph-ginkgolide B implique l'estérification du ginkgolide B en position 7alpha avec un groupe phénylacétyle. La réaction nécessite généralement l'utilisation d'un réactif d'estérification approprié, tel que l'acide phénylacétique, en présence d'un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et d'une base telle que la diméthylaminopyridine (DMAP). La réaction est réalisée dans des conditions anhydres pour empêcher l'hydrolyse .

Les méthodes de production industrielle des dérivés du ginkgolide B impliquent souvent une extraction à grande échelle à partir des feuilles de Ginkgo biloba, suivie d'une modification chimique. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir du ginkgolide B pur, qui est ensuite soumis à des réactions chimiques pour produire les dérivés souhaités .

Analyse Des Réactions Chimiques

Le 7alpha-OCOCH2Ph-ginkgolide B subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à des formes réduites du composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, où des nucléophiles comme les amines ou les thiols remplacent le groupe phénylacétyle, formant de nouveaux dérivés

Applications de la recherche scientifique

Chimie : Il sert d'intermédiaire précieux dans la synthèse d'autres dérivés du ginkgolide et de composés apparentés.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires telles que le récepteur du facteur d'activation plaquettaire (PAFR). En antagonisant le PAFR, le composé inhibe la voie de signalisation du PAF, qui est impliquée dans diverses réponses inflammatoires et immunitaires. Cette inhibition conduit à une réduction de l'inflammation, une diminution de l'agrégation plaquettaire et une neuroprotection .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of other ginkgolide derivatives and related compounds.

Mécanisme D'action

The mechanism of action of 7alpha-OCOCH2Ph-ginkgolide B involves its interaction with molecular targets such as the platelet-activating factor receptor (PAFR). By antagonizing PAFR, the compound inhibits the PAF signaling pathway, which is involved in various inflammatory and immune responses. This inhibition leads to reduced inflammation, decreased platelet aggregation, and neuroprotection .

Comparaison Avec Des Composés Similaires

Le 7alpha-OCOCH2Ph-ginkgolide B est unique parmi les dérivés du ginkgolide en raison de son estérification spécifique en position 7alpha. Des composés similaires incluent :

Ginkgolide A : Un autre ginkgolide avec des propriétés pharmacologiques similaires mais des caractéristiques structurales différentes.

Ginkgolide C : Connu pour ses puissants effets anti-inflammatoires et neuroprotecteurs.

Bilobalide : Une lactone sesquiterpénique également dérivée du Ginkgo biloba, avec des propriétés neuroprotectrices distinctes

Propriétés

Formule moléculaire |

C28H30O12 |

|---|---|

Poids moléculaire |

558.5 g/mol |

Nom IUPAC |

[(1S,6R,9S,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] 2-phenylacetate |

InChI |

InChI=1S/C28H30O12/c1-11-20(32)37-19-16(30)26-18-14(36-13(29)10-12-8-6-5-7-9-12)15(24(2,3)4)25(26)17(31)21(33)39-23(25)40-28(26,22(34)38-18)27(11,19)35/h5-9,11,14-19,23,30-31,35H,10H2,1-4H3/t11?,14-,15?,16?,17-,18?,19-,23?,25?,26?,27+,28-/m0/s1 |

Clé InChI |

IYWGNBBAQNQGIC-MAVMKJRYSA-N |

SMILES isomérique |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5OC(=O)CC7=CC=CC=C7)C(C)(C)C)O |

SMILES canonique |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)CC7=CC=CC=C7)C(C)(C)C)C(C(=O)OC6O4)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)

![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)

![[14C]Mtep](/img/structure/B10771002.png)

![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)

![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)